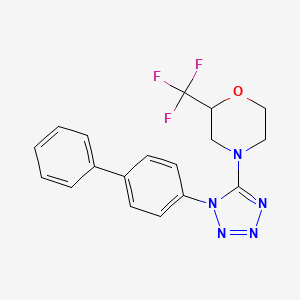![molecular formula C17H22N4O B5255404 (2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B5255404.png)
(2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide is a complex organic compound that features a piperidine ring, a carboxamide group, and a 2-methylimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide typically involves multiple steps:
Formation of the 2-methylimidazole moiety: This can be achieved through the condensation of glyoxal, ammonia, and acetaldehyde under acidic conditions.
Attachment of the 2-methylimidazole to the phenyl ring: This step often involves a nucleophilic substitution reaction where the imidazole nitrogen attacks a halogenated phenyl derivative.
Formation of the piperidine ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Coupling of the piperidine and phenylimidazole moieties: This final step involves the formation of an amide bond between the carboxylic acid group of the piperidine and the amine group of the phenylimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or more stable forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- (2S)-N-[[4-(1H-imidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide
- (2S)-N-[[4-(2-ethylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide
- (2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Uniqueness
(2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide is unique due to the specific positioning and combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-18-10-11-21(13)15-7-5-14(6-8-15)12-20-17(22)16-4-2-3-9-19-16/h5-8,10-11,16,19H,2-4,9,12H2,1H3,(H,20,22)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPVDCJKEINGPE-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C3CCCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)[C@@H]3CCCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5255322.png)
![2-[(1E)-2-(3-ETHOXY-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5255330.png)
![N-isopropyl-4,5-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B5255339.png)
![ethyl 7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5255340.png)
![7-chloro-2-[2-(4-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5255347.png)

![2-[2-(2-Chlorophenyl)ethenyl]-3-methylquinazolin-4-one](/img/structure/B5255351.png)
![[o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol](/img/structure/B5255354.png)
![methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5255358.png)
![3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5255405.png)
![N-(3,4-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5255410.png)

![N-methyl-1-{5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5255433.png)
![2-methoxy-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine](/img/structure/B5255435.png)
